molecular formula C6H3BrN2O2S B13517909 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

Cat. No.: B13517909
M. Wt: 247.07 g/mol
InChI Key: ANMCFWAAEKLQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolutionary Significance of Brominated Heterocyclic Systems

Brominated heterocycles occupy a critical niche in medicinal chemistry due to bromine’s ability to modulate electronic, steric, and metabolic properties. The introduction of bromine into imidazothiazole systems enhances binding affinity by:

  • Electron-withdrawing effects : Bromine’s inductive effect polarizes the aromatic system, improving interactions with electron-rich regions of target proteins.
  • Steric bulk : The van der Waals radius of bromine (1.85 Å) facilitates hydrophobic contacts without excessive steric hindrance.
  • Metabolic stability : Bromine reduces susceptibility to oxidative metabolism, prolonging half-life in vivo.

For example, brominated imidazothiazoles exhibit 3–5-fold higher inhibitory activity against Mycobacterium tuberculosis compared to non-brominated analogs, with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL.

Table 1 : Comparative Analysis of Brominated vs. Non-Brominated Imidazothiazoles

Property Brominated Derivative Non-Brominated Analog
Molecular Weight (g/mol) 247.07 168.17
Predicted LogP 2.26 1.15
Tubulin Binding (Kd, µM) 0.64 3.2

Positional Isomerism in Imidazothiazole Carboxylic Acid Derivatives

Positional isomerism profoundly influences the physicochemical and biological behavior of imidazothiazole carboxylic acids. Key distinctions include:

  • Acid dissociation constant (pKa) : The 7-carboxylic acid isomer exhibits a pKa of -4.35 due to resonance stabilization of the conjugate base, enhancing solubility in physiological media.
  • Hydrogen-bonding networks : The 7-position allows optimal alignment with catalytic residues in enzymes like carbonic anhydrase IX, whereas 5-substituted isomers show reduced complementarity.
  • Synthetic accessibility : 7-Carboxylic acid derivatives are synthesized via Vilsmeier–Haack formylation followed by oxidation, achieving yields >75%, while 5-substituted analogs require multistep sequences with lower efficiency.

Table 2 : Physicochemical Properties of Imidazothiazole Carboxylic Acid Isomers

Isomer Solubility (mg/mL, H2O) Melting Point (°C) Synthetic Yield (%)
5-Carboxylic acid 12.3 218–220 58
7-Carboxylic acid 23.7 195–197 76

The strategic placement of bromine at the 5-position and the carboxylic acid at the 7-position creates a synergistic effect. Molecular docking studies reveal that this configuration improves binding to tubulin’s colchicine site by 40% compared to other isomers, correlating with enhanced antiproliferative activity in cancer cell lines (IC50 = 0.64–1.44 µM). Furthermore, the electron-deficient bromine atom stabilizes charge-transfer interactions with kinase ATP-binding pockets, making 5-bromo-7-carboxylic acid derivatives potent inhibitors of Aurora kinases (Ki = 8.2 nM).

Properties

Molecular Formula

C6H3BrN2O2S

Molecular Weight

247.07 g/mol

IUPAC Name

5-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid

InChI

InChI=1S/C6H3BrN2O2S/c7-6-8-3(5(10)11)4-9(6)1-2-12-4/h1-2H,(H,10,11)

InChI Key

ANMCFWAAEKLQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=C(N21)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization to form the imidazo[4,3-b][1,3]thiazole ring system. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromine

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) due to electron-deficient aromatic systems in the imidazo-thiazole framework.

  • Reagents/Conditions : Reactions typically use polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, Et₃N) at 60–100°C.

  • Nucleophiles :

    • Amines (primary/secondary) yield 5-amino derivatives.

    • Thiols form 5-thioether analogs.

    • Hydroxide ions produce 5-hydroxy products.

Mechanistic Insight :
The electron-withdrawing effect of the thiazole and imidazole rings activates the bromine for displacement. A two-step process involves Meisenheimer complex formation followed by leaving-group expulsion.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling to construct complex architectures:

Reaction TypeCatalytic SystemCoupling PartnerProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-containing drug candidates
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-aryl derivatives for kinase inhibition

These reactions proceed via oxidative addition of the C–Br bond to Pd(0), transmetallation or amine coordination, and reductive elimination.

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 7 undergoes functionalization to generate diverse derivatives:

Reaction Table :

Derivative TypeReagents/ConditionsKey Product
EsterROH, H₂SO₄ (Fischer esterification)Alkyl esters for prodrug design
AmideSOCl₂ → RNH₂Amides with enhanced bioavailability
Acid ChloridePCl₅ or SOCl₂Intermediate for nucleophilic acyl substitution

Decarboxylative Halogenation

Under Hunsdiecker–Borodin conditions , the carboxylic acid undergoes radical-mediated decarboxylation:

  • Reagents : AgNO₃, Br₂ in CCl₄ at reflux .

  • Mechanism :

    • Formation of silver carboxylate intermediate.

    • Reaction with Br₂ generates acyl hypobromite.

    • Homolytic cleavage produces CO₂ and alkyl radical.

    • Radical recombination yields 5-bromoimidazo[4,3-b] thiazole .

This method is limited by competing side reactions (e.g., lactamization) but achieves moderate yields (~40–60%) .

Cyclization and Heterocycle Formation

The carboxylic acid participates in intramolecular cyclization to form fused polyheterocycles:

  • Example : Treatment with POCl₃ generates an acid chloride, which reacts with adjacent NH groups to form oxazole or pyridine-fused systems .

  • Applications : Enhanced π-conjugation for optoelectronic materials or kinase-targeted therapeutics .

Metal Complexation

The nitrogen-rich structure acts as a polydentate ligand for transition metals:

  • Cu(II) complexes : Formed in ethanol/water mixtures; show antimicrobial activity (MIC: 6.25 µg/mL against S. aureus) .

  • Pt(II) complexes : Investigated for anticancer properties via DNA intercalation .

Coordination Sites :

  • Thiazole sulfur atom.

  • Imidazole N3 nitrogen.

  • Carboxylate oxygen (deprotonated form).

Scientific Research Applications

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the bromine atom and the heterocyclic structure enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid with structurally related heterocycles:

Compound Molecular Formula Substituents Key Properties Applications
This compound C₆H₃BrN₂O₂S Br at C5, COOH at C7 High polarity (due to COOH), potential halogen bonding (Br) Drug discovery, enzyme inhibition
3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid C₆H₃BrN₂O₂S Br at C3, COOH at C7 Molecular weight: 247.07 g/mol; Purity: ≥97% (HPLC); Storage: 2–8°C Building block for N-heterocyclic drug candidates
7-Bromoimidazo[4,3-b][1,3]thiazole C₅H₃BrN₂S Br at C7, no COOH SMILES: C1=CSC2=C(N=CN21)Br; Collision cross-section data available Structural studies, ligand design
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid C₅H₃N₃O₂S Pyrazole-thiazole fusion, COOH at C7 Solubility: Polar (carboxylic acid); synthetic versatility Intermediate for fused heterocycles
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde C₁₇H₁₄BrFN₂S F-phenyl at C6, aldehyde at C5 Molecular weight: 377.28 g/mol; Ionic form (bromide salt) Photophysical/biological studies

Key Differences and Insights:

Substituent Position Effects :

  • Bromine placement (C3 vs. C5 vs. C7) alters electronic distribution and steric accessibility. For example, 5-bromo derivatives may exhibit stronger halogen bonding in enzyme pockets compared to 3-bromo analogs .
  • Carboxylic acid group at C7 enhances water solubility and enables salt formation, critical for bioavailability in drug candidates .

Synthetic Routes :

  • Brominated imidazo-thiazoles are synthesized via cyclocondensation of thiourea derivatives with brominated intermediates under acidic conditions .
  • Carboxylic acid groups are introduced via hydrolysis of ester precursors or direct carboxylation .

Biological Relevance :

  • Compounds with imidazo[4,3-b]thiazole cores (e.g., the target compound) are explored as kinase inhibitors due to their planar aromatic structure, which facilitates π-π stacking in active sites .
  • Pyrazolo-thiazole hybrids show antimicrobial activity, but their lack of bromine reduces halogen-mediated interactions compared to brominated analogs .

Research Findings and Data

  • Solubility and Stability: The carboxylic acid group in this compound improves aqueous solubility (logP ≈ -0.5 predicted) compared to non-carboxylated analogs (logP ≈ 2.1 for 7-bromoimidazo[4,3-b]thiazole) .
  • Reactivity : Bromine at C5 undergoes nucleophilic substitution more readily than at C3 due to reduced steric hindrance, enabling derivatization (e.g., Suzuki coupling) .

Biological Activity

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 5-position of the imidazole ring and a carboxylic acid group at the 7-position of the thiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₇H₃BrN₂O₂S
  • Molecular Weight : Approximately 247.07 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications as an antimicrobial agent.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been studied for its anticancer effects, particularly in targeting specific cancer cell lines. Mechanistic studies indicate that it may induce apoptosis and cause cell cycle arrest in cancer cells.

Case Study: Anticancer Activity
In a study involving human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), this compound showed promising results with IC50 values indicating significant cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
A-43115Induction of apoptosis
Jurkat20Cell cycle arrest

The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes involved in disease pathways. Studies have shown that it can effectively bind to certain targets, leading to modulation of biological processes such as apoptosis and cell proliferation.

Interaction Studies

Techniques such as molecular docking and surface plasmon resonance have been employed to study the binding affinity of this compound to various biomolecules. These studies reveal that the bromine atom plays a crucial role in enhancing binding interactions.

Comparative Analysis

Several compounds share structural similarities with this compound. Understanding these similarities helps elucidate the unique biological activity of this compound.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acidSimilar imidazole-thiazole structureDifferent bromination position affecting reactivity
Imidazo[4,5-b]pyridine-7-carboxylic acidContains a pyridine instead of thiazoleDifferent heterocyclic framework influencing activity
Thiazolo[5,4-d]pyrimidine-6-carboxylic acidPyrimidine ring integrated into thiazolePotentially different biological targets

Q & A

Q. What synthetic methodologies are most effective for introducing the bromine substituent in 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid?

Methodological Answer: The bromination step is critical for regioselectivity. A validated approach involves treating imidazothiazole precursors with N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide at 60–80°C). Optimizing stoichiometry (1.1–1.3 equivalents of NBS) minimizes over-bromination byproducts. Reaction progress should be monitored via TLC or HPLC to confirm completion . For derivatives with labile functional groups, alternative brominating agents like bromine in acetic acid may be explored, though purity must be verified via NMR and mass spectrometry.

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer: Stability studies indicate that the carboxylic acid group and bromine substituent are sensitive to moisture and light. Store the compound at –20°C under inert gas (argon or nitrogen) in amber vials. For aqueous solubility testing, prepare fresh solutions in degassed, deionized water with 0.1% DMSO. Accelerated stability testing under varying pH (2–9) and temperature (4–40°C) can identify degradation pathways, with LC-MS used to detect hydrolysis or decarboxylation products .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer: Combine complementary methods:

  • Elemental analysis to confirm stoichiometry (e.g., C, H, N, S content).
  • 1H/13C NMR to verify regiochemistry (e.g., imidazole vs. thiazole ring substitution patterns).
  • HRMS for exact mass determination (target: 220.0463 g/mol ± 3 ppm). Discrepancies between experimental and theoretical values may indicate residual solvents or isotopic impurities .
  • HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of brominated imidazothiazole derivatives?

Methodological Answer: Design SAR studies by systematically modifying substituents:

  • Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to assess electrophilic reactivity.
  • Modify the carboxylic acid moiety to esters or amides to evaluate bioavailability.
  • Use enzyme inhibition assays (e.g., 5-lipoxygenase or EGFR kinase) to quantify IC₅₀ values. For example, test derivatives at 10 µM–100 µM concentrations in cell-free systems, correlating activity with substituent electronic profiles .

Q. What experimental strategies resolve contradictions in spectral data for synthetic intermediates?

Methodological Answer: Discrepancies often arise from tautomerism or polymorphism. For example, imidazothiazole derivatives may exhibit keto-enol tautomerism, altering NMR chemical shifts. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • X-ray crystallography to confirm solid-state structure.
  • Computational modeling (DFT) to predict NMR shifts and compare with experimental data . If mass spectra show unexpected peaks, perform isotopic pattern analysis to distinguish between impurities and fragmentation artifacts.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) to calculate:

  • Electrostatic potential maps to identify electrophilic centers (e.g., C-5 bromine’s susceptibility to SNAr reactions).
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophiles like amines or thiols.
  • Transition state energies for competing pathways (e.g., bromine displacement vs. ring-opening). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy under varying pH) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological assay results across different batches?

Methodological Answer: Batch-to-batch variability may stem from:

  • Residual solvents (e.g., DMF, THF) affecting cell viability. Quantify via GC-MS and adjust purification protocols.
  • Enantiomeric impurities in chiral derivatives. Use chiral HPLC or CD spectroscopy to verify enantiopurity.
  • Aggregation effects in aqueous media. Perform dynamic light scattering (DLS) to detect particulates and revise formulation (e.g., add surfactants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.